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Compound of Interest

Compound Name:
Piperidin-3-ylmethanol

hydrochloride

CAS No.: 400771-49-5

Cat. No.: B1370018

Get Quote

Executive Summary & Compound Identity
Piperidin-3-ylmethanol hydrochloride (also known as 3-hydroxymethylpiperidine HCl) is a

critical saturated N-heterocyclic building block. It serves as a scaffold in the synthesis of GPCR

ligands, kinase inhibitors, and peptidomimetics. Its value lies in the 3-position chirality and the

orthogonal reactivity of the secondary amine and the primary alcohol.

This guide moves beyond basic data listing to explain the spectral behavior of the molecule in

its salt form, which differs significantly from the free base often found in databases.

Chemical Identity Table[1][2][3][4]
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Property Detail

IUPAC Name Piperidin-3-ylmethanol hydrochloride

Common Name 3-(Hydroxymethyl)piperidine HCl

CAS (Free Base) 4606-65-9

CAS (Racemic HCl) 400771-49-5 (varies by vendor)

CAS ((R)-HCl) 1124199-58-1

CAS ((S)-HCl) 1125551-75-8

Formula C₆H₁₃NO[1][2][3][4][5][6][7][8] · HCl

MW 151.63 g/mol (Salt); 115.17 g/mol (Base)

Appearance White to off-white hygroscopic solid

Solubility
High in Water, DMSO, Methanol; Low in CH₂Cl₂,

Et₂O

Synthesis & Formation Logic
To understand the impurity profile in spectroscopy, one must understand the genesis of the

material. The two most common industrial routes are the hydrogenation of 3-pyridinemethanol

and the reduction of ethyl nipecotate.

Synthesis Workflow (Graphviz)
The following diagram illustrates the reduction pathway and the salt formation step, highlighting

potential impurities (over-reduction or incomplete reduction).
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Figure 1: Synthetic pathway from Ethyl Nipecotate to the HCl salt. Note that LiAlH₄ reduction

requires careful quenching to avoid aluminum salts in the final product.

Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR)
Critical Technical Note: Most databases display the Free Base spectrum in CDCl₃. The HCl salt

is insoluble in CDCl₃ and is typically run in D₂O or DMSO-d₆. Protonation of the nitrogen

causes a significant downfield shift (deshielding) of the

-protons (positions 2 and 6) by approximately 0.5 - 0.8 ppm compared to the free base.

¹H NMR (400 MHz, D₂O)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

2-H (eq) 3.35 - 3.45 dd (Broad) 1H -proton,

deshielded by N⁺

6-H (eq) 3.20 - 3.30 d (Broad) 1H -proton,

deshielded by N⁺

CH₂-OH 3.38 - 3.42 d (J ~ 6 Hz) 2H
Hydroxymethyl

group

2-H (ax) 2.80 - 2.95 t (Broad) 1H
Geminal to 2-

H(eq), axial

6-H (ax) 2.65 - 2.80 t (Broad) 1H
Geminal to 6-

H(eq), axial

3-H 1.85 - 2.00 m 1H
Methine chiral

center

4-H, 5-H 1.50 - 1.90 m 3H
Ring methylene

envelope

4-H (ax) 1.15 - 1.30 m 1H
High field axial

proton

Solvent Exchange: In D₂O, the -OH and -NH₂⁺ protons exchange rapidly with deuterium and

are not observed. To see these labile protons, run the sample in DMSO-d₆.

DMSO-d₆ Profile: In DMSO, you will see a broad singlet at

8.5-9.0 ppm (NH₂⁺) and a triplet/broad singlet at

4.5-5.0 ppm (OH).

¹³C NMR (100 MHz, D₂O)
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Carbon
Shift (

, ppm)
Type Assignment

CH₂-OH 63.5 CH₂ Primary alcohol

C-2 47.2 CH₂ -carbon (next to N)

C-6 44.8 CH₂ -carbon (next to N)

C-3 36.5 CH Methine (branch point)

C-4 26.1 CH₂ -carbon

C-5 23.8 CH₂ -carbon

Infrared Spectroscopy (FT-IR)
The IR spectrum is the quickest way to distinguish the Free Base from the Hydrochloride salt.

Free Base: Sharp bands for C-H stretches (<3000 cm⁻¹) and a broad O-H stretch.

HCl Salt (Key Diagnostic): The protonated amine (

) creates a very broad, complex absorption band often referred to as the "Ammonium Band."
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Frequency (cm⁻¹) Vibration Mode Diagnostic Value

3200 - 3400 O-H Stretch Broad, strong (H-bonded).

2400 - 3000 N-H⁺ Stretch

Critical Identifier. Very broad,

multiple sub-bands. Overlaps

C-H.

2850 - 2950 C-H Stretch (sp³)
Visible as sharp spikes on top

of the broad N-H⁺ band.

1580 - 1600 N-H Bending
Medium intensity (Amine salt

deformation).

1050 - 1080 C-O Stretch Strong (Primary alcohol).

Mass Spectrometry (ESI-MS)
In Electrospray Ionization (ESI) positive mode, the salt dissociates. You detect the cation

.

Theory:

.[1]

Observed Ion:

.

Fragmentation Pattern:

116.1 (Parent)

98.1 (Loss of H₂O, [M+H-18]⁺). Common in alcohols.

84.1 (Loss of CH₂OH or ring fragmentation).

Experimental Validation Protocols
As a researcher, you must validate the material before use in sensitive biological assays.
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Purity Check via TLC
Stationary Phase: Silica Gel 60 F254.

Mobile Phase: DCM : MeOH : NH₄OH (85 : 14 : 1). Note: Ammonia is required to drag the

amine salt off the baseline.

Visualization: Iodine vapor (general organic) or Ninhydrin stain (amines turn purple/red).

Rf Value: ~0.2 - 0.3 (highly dependent on ammonia concentration).

Chloride Content Titration (Potentiometric)
To ensure the stoichiometry is exactly 1:1 (critical for molarity calculations in drug screening):

Dissolve 50 mg of sample in 50 mL deionized water.

Add 1 mL of 5% HNO₃.

Titrate with 0.01 M AgNO₃ solution using a silver electrode.

Target: ~23.4% Chloride by weight.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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